Tetrakis(triphenylphosphine)nickel(0)

Catalog No.
S1508072
CAS No.
15133-82-1
M.F
C72H60NiP4
M. Wt
1107.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(triphenylphosphine)nickel(0)

CAS Number

15133-82-1

Product Name

Tetrakis(triphenylphosphine)nickel(0)

IUPAC Name

nickel;triphenylphosphane

Molecular Formula

C72H60NiP4

Molecular Weight

1107.8 g/mol

InChI

InChI=1S/4C18H15P.Ni/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;

InChI Key

KFBKRCXOTTUAFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Coupling Reactions

One of the primary applications of Ni(PPh3)4 lies in its ability to facilitate coupling reactions []. These reactions involve forming new carbon-carbon bonds between two organic molecules. Ni(PPh3)4 acts as a homogeneous catalyst, meaning it remains in the same phase (usually a liquid) as the reactants throughout the reaction [].

Specifically, Ni(PPh3)4 is effective in:

  • Suzuki-Miyaura coupling: This reaction couples organic halides (R-X) with organoboron compounds (R'B(OR)2) to form new carbon-carbon bonds (R-R').
  • Sonogashira coupling: This reaction couples terminal alkynes (RC≡CH) with aryl or vinyl halides (Ar-X or R'-X) to form new carbon-carbon bonds (RC≡C-Ar or RC≡C-R') [].
  • Negishi coupling: This reaction couples organozinc compounds (RZnX) with organic halides (R'-X) to form new carbon-carbon bonds (R-R') [].

These coupling reactions play a crucial role in organic synthesis, allowing researchers to construct complex molecules with desired functionalities.

Cyclooligomerization of Cumulenes

Ni(PPh3)4 also finds application in the cyclooligomerization of cumulenes []. Cumulenes are organic molecules containing two or more consecutive double bonds. Ni(PPh3)4 catalyzes the formation of cyclic structures from these linear molecules. This reaction is particularly useful for synthesizing various cyclic compounds with unique properties.

Additional Applications

Beyond the aforementioned applications, Ni(PPh3)4 finds use in other areas of scientific research, including:

  • Hydrogenation reactions: Ni(PPh3)4 can be used to reduce alkenes and alkynes to their corresponding alkanes [].
  • Hydroformylation reactions: This reaction involves adding a formyl group (CHO) to an alkene, and Ni(PPh3)4 can act as a catalyst in this process [].
  • Polymerization reactions: Ni(PPh3)4 has been explored as a catalyst for the polymerization of various monomers [].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H351 (90.7%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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